2-Menthene is a p-menthane monoterpenoid.
2-Menthene
CAS No.:
Cat. No.: VC1891042
Molecular Formula: C10H18
Molecular Weight: 138.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H18 |
---|---|
Molecular Weight | 138.25 g/mol |
IUPAC Name | (3R,6R)-3-methyl-6-propan-2-ylcyclohexene |
Standard InChI | InChI=1S/C10H18/c1-8(2)10-6-4-9(3)5-7-10/h4,6,8-10H,5,7H2,1-3H3/t9-,10+/m0/s1 |
Standard InChI Key | WHNGPXQYYRWQAS-VHSXEESVSA-N |
Isomeric SMILES | C[C@@H]1CC[C@@H](C=C1)C(C)C |
SMILES | CC1CCC(C=C1)C(C)C |
Canonical SMILES | CC1CCC(C=C1)C(C)C |
Introduction
Chemical Identity and Structure
Molecular Classification
2-Menthene is classified as a p-menthane monoterpenoid, belonging to the broader class of cyclic terpenes. These compounds are characterized by a cyclohexene ring structure with specific substitution patterns. The compound features a six-carbon ring with a single double bond and alkyl group substitutions that contribute to its chemical behavior and physical properties .
Structural Characteristics and Molecular Information
The fundamental molecular formula of 2-menthene is C₁₀H₁₈, with a precise molecular weight of 138.25 g/mol . Its structure consists of a cyclohexene ring with methyl and isopropyl substituents strategically positioned to create specific stereochemical configurations. The compound's structure can be represented using various notations, including SMILES (C[C@@H]1CCC@@HC(C)C) and InChI (InChI=1S/C10H18/c1-8(2)10-6-4-9(3)5-7-10/h4,6,8-10H,5,7H2,1-3H3/t9-,10+/m0/s1), which precisely define its arrangement of atoms and bonds .
Stereochemistry
2-Menthene exhibits important stereochemical properties with specific configurations at key carbon positions. The IUPAC name, (3R,6R)-3-methyl-6-propan-2-ylcyclohexene, indicates the R configuration at both the 3rd and 6th positions of the cyclohexene ring . The cis isomer, known specifically as cis-2-menthene or cis-3-isopropyl-6-methylcyclohexene, represents a particular stereoisomeric form where the methyl and isopropyl groups are positioned on the same side of the ring plane . This stereochemical arrangement significantly influences the compound's physical properties and potential biological activities.
Identification and Nomenclature
2-Menthene is identified through various systematic and common names, providing researchers multiple reference points for the compound:
Physical and Chemical Properties
Fundamental Physical Properties
2-Menthene demonstrates distinctive physical properties that are characteristic of monoterpene compounds. Its hydrophobic nature is evident from the absence of hydrogen bond donors and acceptors, as well as its relatively high partition coefficient .
Thermodynamic Properties
The thermodynamic characteristics of 2-menthene have been determined through various calculation methods, particularly using the Joback method. These properties are crucial for understanding the compound's behavior under different temperature and pressure conditions, and its potential applications in chemical processes .
Temperature-Dependent Properties
The physical properties of 2-menthene vary with temperature, which is important for understanding its behavior across different environmental conditions. The heat capacity and viscosity data demonstrate how the compound's properties change as temperature increases .
Heat Capacity (Cp,gas)
Temperature (K) | Heat Capacity (J/mol×K) |
---|---|
441.80 | 285.08 |
475.65 | 304.25 |
509.51 | 322.48 |
543.36 | 339.82 |
577.22 | 356.27 |
611.07 | 371.86 |
644.93 | 386.61 |
Viscosity (η)
Temperature (K) | Viscosity (Pa×s) |
---|---|
191.36 | 0.0058238 |
233.10 | 0.0021384 |
274.84 | 0.0010645 |
316.58 | 0.0006369 |
358.32 | 0.0004295 |
400.06 | 0.0003145 |
441.80 | 0.0002442 |
Analytical Characterization
Chromatographic Analysis
Gas chromatography is a primary method for analyzing and identifying 2-menthene in complex mixtures. The retention indices for 2-menthene on non-polar columns have been established, providing important reference data for analytical chemists .
These retention indices are essential for the identification and quantification of 2-menthene in complex mixtures, particularly when analyzing natural product extracts or monitoring reaction outcomes.
Natural Occurrence and Relevance
Classification and Related Compounds
2-Menthene belongs to the broader family of monoterpenes, which are prevalent in plant essential oils and contribute to their characteristic odors and biological activities. As a p-menthane derivative, it shares structural similarities with other important monoterpenes like menthol, menthone, and limonene, though with specific differences in the position of the double bond and stereochemistry .
Research Implications and Future Directions
Structure-Activity Relationships
The well-defined stereochemistry of 2-menthene presents opportunities for structure-activity relationship studies. The cis configuration, along with the specific R,R stereochemistry at positions 3 and 6, could be critical determinants of potential biological activities or chemical reactivity patterns. Comparative studies between different stereoisomers of 2-menthene could provide valuable insights into the importance of spatial arrangement for molecular interactions.
Synthetic Utility
As a cyclic monoterpene with a defined double bond position, 2-menthene could serve as a valuable building block for the synthesis of more complex terpene derivatives. The presence of the cyclohexene moiety provides a reactive site for various transformations, including oxidation, reduction, and addition reactions, potentially leading to diverse functional derivatives with enhanced properties or activities.
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